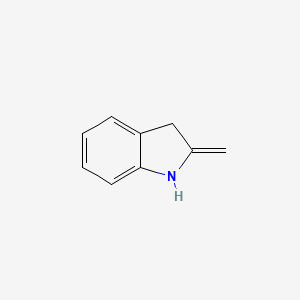![molecular formula C13H17Cl2NO2S B14369737 Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate CAS No. 92019-76-6](/img/structure/B14369737.png)
Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl ring substituted with bis(2-chloroethyl)amino and sulfanylacetate groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate typically involves multiple steps. One common method includes the reaction of 4-aminophenyl sulfanylacetate with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
科学研究应用
Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form cross-links with DNA, leading to the inhibition of DNA synthesis and cell division. This mechanism is similar to that of other alkylating agents used in chemotherapy .
相似化合物的比较
Similar Compounds
Chlorambucil: Another alkylating agent used in chemotherapy with a similar mechanism of action.
Mechlorethamine: Known for its use in cancer treatment, shares structural similarities with Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
92019-76-6 |
|---|---|
分子式 |
C13H17Cl2NO2S |
分子量 |
322.2 g/mol |
IUPAC 名称 |
methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-18-13(17)10-19-12-4-2-11(3-5-12)16(8-6-14)9-7-15/h2-5H,6-10H2,1H3 |
InChI 键 |
OIJQKRDQQOZSPA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CSC1=CC=C(C=C1)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
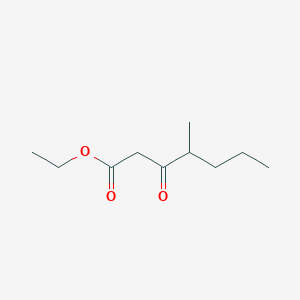
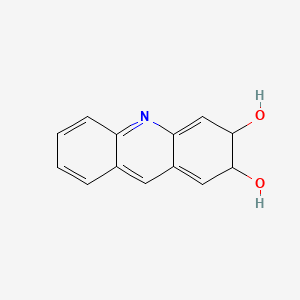
methanone](/img/structure/B14369681.png)
![{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol](/img/structure/B14369685.png)
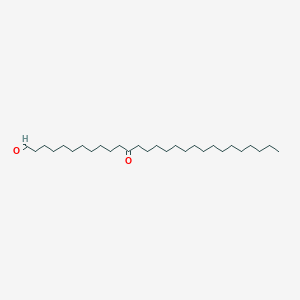
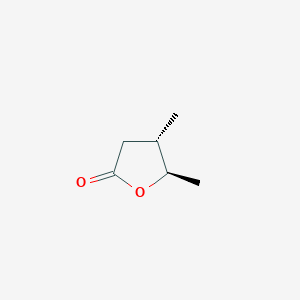
![N-Benzyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14369700.png)
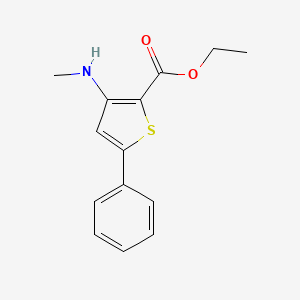
![4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14369714.png)


